molecular formula C19H22N2O3S B3003585 N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1797878-61-5

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B3003585
CAS RN: 1797878-61-5
M. Wt: 358.46
InChI Key: QEOQFOWJZKVZKX-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MTOX, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MTOX is a derivative of oxalamide and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Oxidation of Organic Contaminants

Complete Oxidation of Metolachlor and Methyl Parathion in Water : Research on the photoassisted Fenton reaction demonstrates the potential for complete mineralization of organic contaminants like metolachlor, a compound sharing a methoxyethyl component with the queried compound. This study highlights the utility of such reactions in treating dilute pesticide wastes, suggesting applications for compounds with similar functionalities in environmental remediation (Pignatello & Sun, 1995).

Synthesis of Complex Molecules

Pd(II)-Catalyzed Oxidative Double Cyclization : A methodology involving palladium-catalyzed reactions indicates the synthetic utility of methoxy and methylthio groups in constructing complex molecules like indolobenzothiazine S,S-dioxides. Such reactions are foundational for the synthesis of molecules with potential pharmaceutical applications (Ha et al., 2015).

Photoreactive Compounds for Polymer Modification

Cationic to Zwitterionic Polymer Switching : Research on polymers incorporating photolabile o-nitrobenzyl groups, similar in conceptual application to the queried compound, demonstrates the ability to switch polymer charge states with light. This has implications for controlled release systems and surface modifications to reduce biofouling, showcasing the potential of such compounds in material science (Sobolčiak et al., 2013).

Detachable Poly(ethylene glycol) Conjugates

Reversible PEG Attachment : A strategy for the reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates through a benzyl carbamate linkage reveals applications in drug delivery systems. This work underlines the broader utility of chemical strategies involving methoxy groups and cleavable linkages for the development of advanced therapeutic delivery platforms (Zalipsky et al., 1999).

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-8-4-5-9-14(13)16(24-2)12-20-18(22)19(23)21-15-10-6-7-11-17(15)25-3/h4-11,16H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOQFOWJZKVZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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